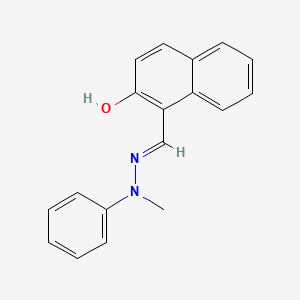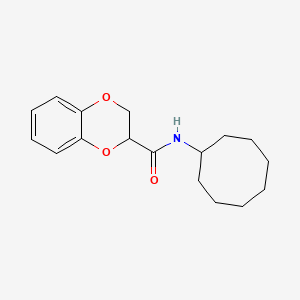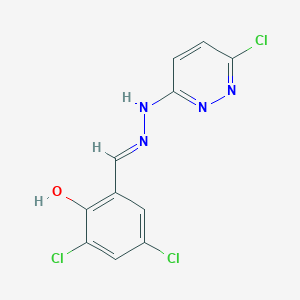
2-hydroxy-1-naphthaldehyde methyl(phenyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-1-naphthaldehyde methyl(phenyl)hydrazone, also known as HNPNH, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. HNPNH is a Schiff base derivative of 2-hydroxy-1-naphthaldehyde and methyl(phenyl)hydrazine, which has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of 2-hydroxy-1-naphthaldehyde methyl(phenyl)hydrazone is not yet fully understood. However, studies have shown that it exhibits its anti-inflammatory and antioxidant properties through the inhibition of the NF-κB pathway. 2-hydroxy-1-naphthaldehyde methyl(phenyl)hydrazone has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-hydroxy-1-naphthaldehyde methyl(phenyl)hydrazone has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the body. 2-hydroxy-1-naphthaldehyde methyl(phenyl)hydrazone has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which help to protect the body against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-hydroxy-1-naphthaldehyde methyl(phenyl)hydrazone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it a cost-effective option. 2-hydroxy-1-naphthaldehyde methyl(phenyl)hydrazone also exhibits low toxicity, making it safe for use in cell culture studies. However, one limitation is that 2-hydroxy-1-naphthaldehyde methyl(phenyl)hydrazone has low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of 2-hydroxy-1-naphthaldehyde methyl(phenyl)hydrazone in scientific research. One potential area of study is its use in the development of new drugs for the treatment of cancer and other diseases. 2-hydroxy-1-naphthaldehyde methyl(phenyl)hydrazone has also been studied for its potential use in the development of new materials for use in electronics and other fields. Further research is needed to fully understand the mechanism of action of 2-hydroxy-1-naphthaldehyde methyl(phenyl)hydrazone and its potential applications in various fields of scientific research.
In conclusion, 2-hydroxy-1-naphthaldehyde methyl(phenyl)hydrazone is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties, and has potential applications in the development of new drugs and materials. Further research is needed to fully understand the mechanism of action of 2-hydroxy-1-naphthaldehyde methyl(phenyl)hydrazone and its potential applications in various fields of scientific research.
Méthodes De Synthèse
2-hydroxy-1-naphthaldehyde methyl(phenyl)hydrazone can be synthesized through various methods, including the reaction of 2-hydroxy-1-naphthaldehyde with methyl(phenyl)hydrazine in the presence of a catalyst. Another method involves the reaction of 2-hydroxy-1-naphthaldehyde with methyl(phenyl)hydrazine in ethanol under reflux conditions. The product is then purified through recrystallization.
Applications De Recherche Scientifique
2-hydroxy-1-naphthaldehyde methyl(phenyl)hydrazone has been extensively studied for its potential applications in the field of scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. 2-hydroxy-1-naphthaldehyde methyl(phenyl)hydrazone has also been studied for its potential use in the development of new drugs for the treatment of various diseases, including cancer and diabetes.
Propriétés
IUPAC Name |
1-[(E)-[methyl(phenyl)hydrazinylidene]methyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-20(15-8-3-2-4-9-15)19-13-17-16-10-6-5-7-14(16)11-12-18(17)21/h2-13,21H,1H3/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSNHIHGCOYEKY-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)N=CC2=C(C=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)/N=C/C2=C(C=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-1-naphthaldehyde methyl(phenyl)hydrazone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[3-(1H-pyrazol-1-yl)propyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6138583.png)
![6-[(7-chloro-4-methyl-2-quinolinyl)amino]-2-methyl-2-heptanol](/img/structure/B6138587.png)
![4-ethyl-5-methyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-N-(3-pyridinylmethyl)-3-thiophenecarboxamide](/img/structure/B6138592.png)
![N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B6138599.png)
![1-[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine](/img/structure/B6138603.png)

![5-{[2-(1-cyclohexyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B6138623.png)
![1-(2,6-dimethyl-1-piperidinyl)-3-[(4-methylbenzyl)oxy]-2-propanol hydrochloride](/img/structure/B6138629.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]imidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B6138631.png)
![2-[4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6138639.png)


![4-methyl-N'-{[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6138660.png)
![N-{1-[1-(2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B6138668.png)